molecular formula C12H11NO2 B096143 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 30186-36-8

1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B096143
CAS No.: 30186-36-8
M. Wt: 201.22 g/mol
InChI Key: VBOUNTHJXKGWSS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 30186-36-8) is a pyrrole-based aldehyde derivative with a methoxy-substituted phenyl group at the N1 position. Its molecular formula is C₁₂H₁₁NO₂, and it has a molecular weight of 201.22 g/mol . Key physical properties include a density of 1.1 g/cm³ and a boiling point of 347.1°C at 760 mmHg . The compound is utilized as a building block in organic synthesis, particularly in the preparation of heterocyclic frameworks and pharmaceuticals.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-6-4-10(5-7-12)13-8-2-3-11(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOUNTHJXKGWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358242
Record name 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-36-8
Record name 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or oxalyl chloride , electrophilically attacks the pyrrole ring. The electron-donating methoxyphenyl group at the nitrogen enhances the ring’s electron density, directing formylation to the 2-position. A typical procedure involves:

  • Cooling DMF and POCl₃ in an inert solvent (e.g., 1,2-dichloroethane) to 0°C.

  • Adding the pyrrole precursor dropwise and stirring at room temperature for 12–24 hours.

  • Quenching with aqueous NaOH and extracting the product.

Table 1: Optimization of Vilsmeier-Haack Formylation

ParameterOptimal RangeYield (%)Source
Temperature0°C to 25°C75–85
DMF:POCl₃ Ratio1:1 to 1:1.280
Reaction Time18–24 hours82

The reaction achieves high regioselectivity due to the pyrrole’s inherent electronic properties, with yields exceeding 80% under optimized conditions.

N-Arylation via Ullmann-Type Coupling

Installing the 4-methoxyphenyl group at the pyrrole’s nitrogen requires metal-catalyzed coupling. The Ullmann reaction , employing copper catalysts, facilitates N-arylation of pyrrole intermediates with aryl halides.

Procedure and Catalytic System

  • Substrate Preparation : Pyrrole-2-carbaldehyde is treated with 4-iodoanisole in the presence of copper(I) iodide and a ligand (e.g., 1,10-phenanthroline ).

  • Reaction Conditions : The mixture is heated to 110–120°C in a high-boiling solvent (e.g., DMSO) for 24–48 hours.

  • Workup : The product is isolated via column chromatography after aqueous extraction.

Table 2: N-Arylation Optimization

Catalyst SystemTemperature (°C)Yield (%)Source
CuI/Phenanthroline11065
CuI/DBU12058

While effective, this method faces challenges such as prolonged reaction times and moderate yields, necessitating further optimization for industrial applications.

Paal-Knorr Pyrrole Synthesis with Subsequent Formylation

The Paal-Knorr synthesis constructs the pyrrole ring from 1,4-diketones and amines, offering a route to N-substituted pyrroles. For this compound, 4-methoxyaniline reacts with 2,5-hexanedione under acidic conditions.

Stepwise Synthesis

  • Ring Formation : Refluxing 4-methoxyaniline and 2,5-hexanedione in acetic acid yields 1-(4-methoxyphenyl)pyrrole.

  • Formylation : The intermediate undergoes Vilsmeier-Haack formylation as described in Section 1.

Table 3: Paal-Knorr Reaction Parameters

Acid CatalystReaction Time (h)Yield (%)Source
Acetic Acid1270
p-Toluenesulfonic Acid875

This two-step approach balances efficiency and scalability, with total yields reaching 60–70%.

Friedel-Crafts Alkylation for Side-Chain Modification

While less common, Friedel-Crafts alkylation can introduce substituents to the pyrrole ring. However, this method is more relevant for C-alkylation than N-arylation. The patent literature describes using AlCl₃ as a catalyst for alkylating pyrrole-2-carbaldehyde with tertiary alkyl halides, though adaptation for aryl groups requires tailored conditions.

Industrial-Scale Production Considerations

Scaling up laboratory methods necessitates addressing:

  • Cost Efficiency : Bulk procurement of POCl₃ and DMF reduces expenses.

  • Waste Management : Neutralizing acidic byproducts (e.g., HCl) with NaOH minimizes environmental impact.

  • Purity Control : Crystallization or distillation ensures >98% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsYield (%)
Vilsmeier-HaackHigh regioselectivityRequires toxic POCl₃80–85
Ullmann CouplingDirect N-arylationLong reaction times58–65
Paal-Knorr + FormylationScalableMulti-step process60–70

The Vilsmeier-Haack route is preferred for its reliability, whereas the Paal-Knorr method offers scalability despite additional steps .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents like halogens or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: 1-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde has been investigated for its pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting central nervous system disorders and metabolic syndromes.

Case Studies

  • Antidepressant Activity : Research has indicated that derivatives of pyrrole compounds exhibit potential antidepressant effects. For instance, modifications to the pyrrole ring can enhance binding affinity to serotonin receptors, showing promise in treating depression and anxiety disorders .
  • Anti-cancer Properties : Several studies have synthesized analogs of this compound that demonstrate cytotoxic effects against various cancer cell lines. These compounds are believed to induce apoptosis through mitochondrial pathways .

Organic Synthesis Applications

The compound is widely used as a synthetic intermediate in organic chemistry. Its aldehyde functional group allows for further reactions such as condensation and cyclization, leading to complex molecular architectures.

Synthetic Pathways

  • Vilsmeier-Haack Reaction : This compound can be synthesized using the Vilsmeier-Haack reaction, which facilitates the introduction of formyl groups into aromatic systems. This methodology is crucial for producing various pyrrole derivatives with enhanced biological activity .
  • Enaminone Synthesis : this compound can be transformed into enaminones, which are valuable intermediates in the synthesis of heterocyclic compounds. The reaction conditions typically involve ammonium acetate and DMFDMA, yielding high product diversity .

Material Science Applications

The compound's electronic properties make it suitable for applications in material science, particularly in the development of organic electronic devices.

Conductive Polymers

Research has explored incorporating this compound into conductive polymer matrices. These materials show promise for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryPrecursor for bioactive compounds targeting CNS disorders and cancerAntidepressant activity, anti-cancer properties
Organic SynthesisIntermediate in various synthetic pathwaysVilsmeier-Haack reaction , enaminone synthesis
Material ScienceDevelopment of conductive polymers for electronicsOLEDs and photovoltaic applications

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde 30186-36-8 4-OCH₃ on phenyl C₁₂H₁₁NO₂ 201.22 High boiling point; synthetic intermediate
1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde 169036-71-9 4-F on phenyl C₁₁H₈FNO 189.19 Electron-withdrawing F enhances reactivity
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde 1248073-29-1 3,4-(CH₃)₂ on phenyl C₁₃H₁₃NO 199.25 Steric hindrance affects reaction pathways
1-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carbaldehyde 169036-55-9 4-N(CH₃)₂ on phenyl C₁₃H₁₄N₂O 214.26 Strong electron-donating group; potential in dyes
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde (8e) - 4-OCH₃ + oxoethyl chain C₁₄H₁₃NO₃ 243.26 Ketone functionality enables cyclization

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group (OCH₃) in the target compound increases electron density on the phenyl ring, favoring electrophilic aromatic substitution. In contrast, the fluorine atom in the 4-fluoro analog withdraws electrons, altering reactivity in cross-coupling reactions .
  • Functional Group Addition : Compound 8e includes an oxoethyl chain, enabling its use in cyclocondensation reactions to form indolizines .

Key Observations :

  • Palladium-catalyzed methods (e.g., for naphthalene derivatives) yield <60% , likely due to steric and electronic challenges .
  • Sodium hydride (NaH)-mediated alkylation (e.g., for 8e) achieves higher yields (72% ), suggesting efficient activation of carbonyl intermediates .

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring substituted with a methoxyphenyl group and an aldehyde functional group. The synthesis of this compound typically involves multi-step reactions, including the Vilsmeier-Haack reaction, which has been optimized for better yields in recent studies .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50_{50} values were reported in the low micromolar range, indicating effective inhibition of cell proliferation.
  • HCT116 (colon cancer) : The compound exhibited potent antiproliferative activity, with IC50_{50} values suggesting it may act through mechanisms involving apoptosis and cell cycle arrest .
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-70.46Apoptosis induction
HCT1160.64Cell cycle arrest

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group on the phenyl ring enhances lipophilicity and may facilitate better interaction with biological targets. SAR studies suggest that modifications to the pyrrole ring can lead to varying degrees of biological activity, emphasizing the importance of specific substituents in drug design .

Case Studies

  • Anticancer Screening : A study evaluated several derivatives of pyrrole-based compounds, including this compound, against multiple cancer cell lines. The findings indicated that this compound showed significant growth inhibition compared to standard chemotherapeutics .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting its utility as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, and how can purity be optimized?

  • Methodological Answer : A widely used approach involves the Vilsmeier–Haack reaction, where 1-(4-methoxyphenyl)pyrrole undergoes formylation using POCl₃ and DMF. For example, a similar derivative (5-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde) was synthesized with 84% yield via this method, followed by column chromatography (petroleum ether/ethyl acetate) for purification . To optimize purity:

  • Monitor reaction temperature (typically 0–5°C during reagent addition).
  • Use anhydrous solvents to avoid side reactions.
  • Characterize intermediates via TLC and NMR to confirm progress.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming the aldehyde proton (δ ~9.5–9.6 ppm) and aromatic/methoxy group integration. For example, the aldehyde proton in 5-(4-methoxyphenyl)-1-methylpyrrole-2-carbaldehyde appears as a singlet at δ 9.54 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 216.1019 for C₁₃H₁₃NO₂) .
  • FT-IR : Confirms C=O stretch (~1680–1700 cm⁻¹) and aromatic C-H stretches.

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :

  • GHS Hazards : Harmful if swallowed (H302); use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional Lewis acids (e.g., AlCl₃) with milder catalysts like Bi(OTf)₃ to reduce side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance electrophilic substitution in pyrrole rings .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 10–15% .

Q. What strategies resolve contradictions in biological activity data for pyrrole-carbaldehyde derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to differentiate cytotoxicity from specific activity.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance antiviral potency, as seen in pyrazole derivatives .
  • Computational Modeling : Use DFT calculations to correlate substituent effects (e.g., methoxy vs. nitro groups) with binding affinity to target proteins .

Q. How can crystallographic data inform the design of novel analogs?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve bond angles and planarity of the pyrrole ring. For example, 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde exhibits a dihedral angle of 12.3° between the pyrazole and phenyl rings, influencing π-π stacking interactions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding with aldehydes) to guide co-crystallization strategies .

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